molecular formula C8H7ClO3S B12078359 3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid

3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid

Cat. No.: B12078359
M. Wt: 218.66 g/mol
InChI Key: YQQOKBNXHNXPLT-UHFFFAOYSA-N
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Description

3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of an allyloxy group at the 3-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 2-position of the thiophene ring. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-4-chlorothiophene-2-carboxylic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Amino or thiol-substituted thiophenes.

Scientific Research Applications

3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. The carboxylic acid group can also participate in acid-base reactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Allyloxy)-4-bromothiophene-2-carboxylic acid
  • 3-(Allyloxy)-4-fluorothiophene-2-carboxylic acid
  • 3-(Methoxy)-4-chlorothiophene-2-carboxylic acid

Uniqueness

3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid is unique due to the presence of the allyloxy group, which imparts distinct reactivity and binding properties compared to other similar compounds. The chlorine atom also contributes to its unique chemical behavior, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7ClO3S

Molecular Weight

218.66 g/mol

IUPAC Name

4-chloro-3-prop-2-enoxythiophene-2-carboxylic acid

InChI

InChI=1S/C8H7ClO3S/c1-2-3-12-6-5(9)4-13-7(6)8(10)11/h2,4H,1,3H2,(H,10,11)

InChI Key

YQQOKBNXHNXPLT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(SC=C1Cl)C(=O)O

Origin of Product

United States

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